molecular formula C16H13BrO4 B12658315 1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester CAS No. 125247-02-1

1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester

Cat. No.: B12658315
CAS No.: 125247-02-1
M. Wt: 349.17 g/mol
InChI Key: CEKNALRTJUZIBB-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester is an organic compound that belongs to the class of phthalate esters It is characterized by the presence of a benzene ring substituted with two carboxylic acid groups and an ester group containing a 4-bromophenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester typically involves the esterification of 1,2-Benzenedicarboxylic acid (phthalic acid) with 1-(4-bromophenyl)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux in an organic solvent like toluene or xylene to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are passed over a solid acid catalyst at elevated temperatures. The continuous removal of water formed during the reaction helps drive the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1,2-Benzenedicarboxylic acid and 1-(4-bromophenyl)ethanol.

    Reduction: The bromine atom in the 4-bromophenyl group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of the bromine atom.

    Substitution: Nucleophiles such as amines (e.g., aniline) or thiols (e.g., thiophenol) can be used in the presence of a base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3).

Major Products Formed

    Hydrolysis: 1,2-Benzenedicarboxylic acid and 1-(4-bromophenyl)ethanol.

    Reduction: 1,2-Benzenedicarboxylic acid, 1-(1-phenylethyl) ester.

    Substitution: Products depend on the nucleophile used, such as 1,2-Benzenedicarboxylic acid, 1-(1-(4-aminophenyl)ethyl) ester or 1,2-Benzenedicarboxylic acid, 1-(1-(4-mercaptophenyl)ethyl) ester.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester:

    1,2-Benzenedicarboxylic acid, diphenyl ester:

    1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Used as a plasticizer and in the formulation of personal care products.

Uniqueness

1,2-Benzenedicarboxylic acid, 1-(1-(4-bromophenyl)ethyl) ester is unique due to the presence of the 4-bromophenyl ethyl moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

125247-02-1

Molecular Formula

C16H13BrO4

Molecular Weight

349.17 g/mol

IUPAC Name

2-[1-(4-bromophenyl)ethoxycarbonyl]benzoic acid

InChI

InChI=1S/C16H13BrO4/c1-10(11-6-8-12(17)9-7-11)21-16(20)14-5-3-2-4-13(14)15(18)19/h2-10H,1H3,(H,18,19)

InChI Key

CEKNALRTJUZIBB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)OC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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